molecular formula C7H5ClN2 B12836461 3-Chloropyrrolo[1,2-c]pyrimidine

3-Chloropyrrolo[1,2-c]pyrimidine

Cat. No.: B12836461
M. Wt: 152.58 g/mol
InChI Key: FIGMJQXWWBGYJP-UHFFFAOYSA-N
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Description

3-Chloropyrrolo[1,2-c]pyrimidine is a nitrogen-containing fused heterocyclic compound that serves as a key synthetic intermediate and privileged scaffold in drug discovery . Compounds based on the pyrrolopyrimidine structure are of significant interest in medicinal chemistry due to their broad-spectrum bioactivities and structural similarity to purine nucleotides . While its specific mechanism of action is dependent on the final derived structure, pyrrolopyrimidine derivatives are widely investigated as inhibitors for various enzymatic targets, including kinases and components of one-carbon metabolism . The chlorine atom at the 3-position makes this compound a versatile building block for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic substitutions, enabling the rapid exploration of structure-activity relationships . Researchers utilize this scaffold in the design and synthesis of novel molecules for probing biological pathways and developing potential therapeutic agents. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C7H5ClN2

Molecular Weight

152.58 g/mol

IUPAC Name

3-chloropyrrolo[1,2-c]pyrimidine

InChI

InChI=1S/C7H5ClN2/c8-7-4-6-2-1-3-10(6)5-9-7/h1-5H

InChI Key

FIGMJQXWWBGYJP-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=NC(=CC2=C1)Cl

Origin of Product

United States

Preparation Methods

Chlorination of Pyrrolo[1,2-c]pyrimidine Precursors

A common approach to obtain 3-chloropyrrolo[1,2-c]pyrimidine involves selective chlorination of the pyrrolo[1,2-c]pyrimidine ring at the 3-position. This can be achieved by:

Synthesis via Ethyl Pyrrolo[1,2-c]pyrimidine-3-carboxylate Intermediates

A detailed synthetic route reported involves the preparation of ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate, which can be subsequently converted to the 3-chloro derivative:

  • Step 1: Formation of ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate
    This is achieved by a multi-component reaction involving N-formyl glycine ethyl ester, 2-pyrrolecarbaldehyde, and triphosgene under flow synthesis conditions. The reaction proceeds via in situ generation of ethyl isocyanoacetate, followed by cyclization to the pyrrolo[1,2-c]pyrimidine core with an ester group at position 3.

  • Step 2: Chlorination at the 3-position
    The ester can be converted to the 3-chloro derivative by treatment with chlorinating agents such as phosphorus oxychloride (POCl3) or via electrophilic chlorination methods.

  • Step 3: Purification and characterization
    The products are purified by column chromatography and characterized by NMR, mass spectrometry, and X-ray crystallography to confirm the substitution pattern.

This method benefits from the use of flow chemistry for efficient and scalable synthesis, as well as precise control over reaction conditions to achieve high purity and yield.

Alternative Synthetic Routes and Related Compounds

While direct preparation of 3-chloropyrrolo[1,2-c]pyrimidine is less documented, related compounds such as 4-chloropyrrolo[2,3-d]pyrimidine have well-established synthetic routes that can be adapted or provide insight:

  • Synthesis from 2-sulfhydryl-4-amino-6-hydroxy pyrimidine intermediates
    This involves multi-step reactions starting from ethyl cyanoacetate and thiourea, followed by cyclization, reduction, and chlorination with POCl3 to yield chlorinated pyrrolopyrimidines.

  • Use of POCl3 for chlorination
    Chlorination of hydroxyl-substituted pyrrolopyrimidines with phosphorus oxychloride at elevated temperatures (80–100 °C) for 2–4 hours is a common step to introduce chlorine atoms at specific positions on the ring.

Summary Table of Preparation Methods

Method Step Reagents/Conditions Notes/Outcome Reference
Formation of ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate N-formyl glycine ethyl ester, 2-pyrrolecarbaldehyde, triphosgene, DIPEA, DMAP, DCM, flow reactor Efficient flow synthesis, high purity product
Chlorination of ester intermediate POCl3, 80–100 °C, 2–4 h Conversion to 3-chloro derivative, high yield
Alternative chlorination N-chlorosuccinimide or sulfuryl chloride, mild conditions Electrophilic chlorination at 3-position General synthetic knowledge
Synthesis from 2-sulfhydryl-4-amino-6-hydroxy pyrimidine Ethyl cyanoacetate, thiourea, sodium ethylate, ammoniacal liquor, active nickel, POCl3 Multi-step synthesis of chloropyrrolopyrimidines

Research Findings and Analytical Data

  • NMR and Mass Spectrometry
    Proton NMR spectra confirm the substitution pattern on the pyrrole and pyrimidine rings, with characteristic chemical shifts for hydrogens adjacent to chlorine substituents. Mass spectrometry (ESI-MS) confirms molecular weights consistent with chlorinated pyrrolopyrimidines.

  • Purity and Yield
    Reported yields for chlorination steps range from 50% to 88%, with purity exceeding 98% after recrystallization or chromatographic purification.

  • Structural Confirmation Single crystal X-ray diffraction has been used to unambiguously confirm the structure of chlorinated pyrrolo[1,2-c]pyrimidine derivatives, ensuring the correct regioselectivity of chlorination.

Chemical Reactions Analysis

Types of Reactions

3-Chloropyrrolo[1,2-c]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Substituted pyrrolo[1,2-c]pyrimidines with various functional groups.

    Electrophilic Substitution: Halogenated or nitro-substituted derivatives.

    Coupling Reactions: Biaryl compounds with extended conjugation.

Mechanism of Action

The mechanism of action of 3-Chloropyrrolo[1,2-c]pyrimidine in medicinal applications often involves inhibition of specific enzymes or receptors. For example, it can act as an inhibitor of Janus kinase (JAK) enzymes, interfering with the JAK-STAT signaling pathway, which is crucial for cell division and immune response . The compound binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting downstream signaling pathways.

Comparison with Similar Compounds

Table 1: Structural Features of Key Analogues

Compound Name Core Structure Substituents Key Features
3-Chloropyrrolo[1,2-c]pyrimidine Pyrrolo[1,2-c]pyrimidine Cl at position 3 Electron-deficient due to Cl; SEAr reactivity at C-5 and C-7
5-Chloroimidazo[1,2-c]pyrimidine Imidazo[1,2-c]pyrimidine Cl at position 5 Increased aromaticity from imidazole; Cl enhances metabolic stability
Thieno[3,2-e]imidazo[1,2-c]pyrimidine Thieno-imidazo-pyrimidine S atom in thiophene Sulfur enhances π-stacking; broad-spectrum antimicrobial activity
8-Chloro-5,7-dimethylimidazo[1,2-c]pyrimidine Imidazo[1,2-c]pyrimidine Cl at C-8; Me at C-5,7 Steric hindrance from Me groups; used in pharmaceutical intermediates
Pyrido[1,2-c]pyrimidine Pyrido[1,2-c]pyrimidine Pyridine fusion Enhanced planar structure; potential antidepressant activity

Key Observations :

  • The pyrrolo[1,2-c]pyrimidine core is less aromatic than imidazo analogues, leading to higher reactivity in SEAr reactions .
  • Chlorine substituents at different positions (C-3 vs. C-5 or C-8) alter electronic properties and regioselectivity in derivatization .
  • Sulfur-containing analogues (e.g., thieno derivatives) exhibit improved π-stacking and antimicrobial efficacy .

Key Observations :

  • Flow chemistry enables safer handling of reactive intermediates (e.g., triphosgene) in pyrrolo[1,2-c]pyrimidine synthesis .
  • One-pot methods for imidazo derivatives reduce purification steps , whereas thieno analogues require precise sulfur incorporation .

Key Observations :

  • Chlorine at C-3 in pyrrolo[1,2-c]pyrimidine enhances antiviral potency compared to non-halogenated analogues .
  • Imidazo derivatives with trifluoromethyl groups show improved pharmacokinetic profiles .
  • Thieno analogues exhibit broader antimicrobial spectra than oxygen-containing furo derivatives .

Reactivity and Derivatization

  • 3-Chloropyrrolo[1,2-c]pyrimidine : Chlorine participates in "halogen dance" rearrangements, enabling regioselective functionalization at C-5 or C-7 .
  • Imidazo Analogues : Chlorine at C-5 or C-8 directs nucleophilic substitution (e.g., Suzuki couplings) for drug candidate diversification .
  • Tetrahydropyrrolo Derivatives : Saturation of the pyrrole ring improves solubility but reduces aromatic interactions critical for HBV inhibition .

Q & A

(Basic) What are the optimal continuous flow conditions for synthesizing pyrrolo[1,2-c]pyrimidine derivatives?

Methodological Answer:
The telescoped continuous flow synthesis involves reacting N-formylglycine with triphosgene to generate ethyl isocyanoacetate in situ, followed by cyclization with amines. Key parameters include:

  • Residence time : 26 minutes at 85°C in a flow coil.
  • Concentration : 0.25 M in DCM to avoid precipitate formation (e.g., piperidine-HCl salts).
  • Throughput : Theoretical yield of 5.71 g/h.
  • Work-up : Extraction and evaporation yield 85% purity (>95% by ¹H-NMR).
    This method ensures high reproducibility and scalability for downstream functionalization .

(Basic) How can regioselectivity be achieved in electrophilic substitution reactions of pyrrolo[1,2-c]pyrimidine?

Methodological Answer:
Regioselectivity is governed by electronic delocalization and steric effects:

  • C7 Position : Kinetic preference due to enhanced resonance stabilization with the adjacent pyrrole ring (supported by DFT studies).
  • C5 Position : Thermodynamically favored due to greater stability of substitution products.
    Experimental optimization involves adjusting reaction time and temperature to target either kinetic (short time, lower temp) or thermodynamic (prolonged heating) products. Single-crystal X-ray diffraction is critical for unambiguous regiochemical confirmation .

(Advanced) How can contradictions between kinetic and thermodynamic control in substitution reactions be resolved?

Methodological Answer:
Contradictions arise from competing reaction pathways:

  • Kinetic Control : Short reaction times and lower temperatures favor C7 substitution (e.g., chlorination at 40°C for 1 hour).
  • Thermodynamic Control : Prolonged heating (e.g., 12 hours at 100°C) shifts equilibrium toward C5-substituted products.
    Validation :
  • DFT Calculations : Compare activation barriers and relative stabilities of intermediates.
  • Time-Temperature Studies : Monitor product ratios via HPLC or ¹H-NMR.
    Data from Table 1 in demonstrates a 3:1 kinetic preference for C7, while equilibration yields >90% C5 products .

(Advanced) What methodologies confirm regiochemistry when NMR is inconclusive?

Methodological Answer:
When ¹H/¹³C-NMR cannot resolve regiochemistry (e.g., overlapping signals or symmetry):

  • Single-Crystal X-ray Diffraction : Provides unambiguous structural confirmation (used in for derivatives 12a–i).
  • NOESY/ROESY NMR : Detects spatial proximity of substituents.
  • Computational Modeling : Overlay experimental NMR shifts with DFT-predicted chemical shifts .

(Basic) What is the role of ethyl isocyanoacetate in synthesizing pyrrolo[1,2-c]pyrimidine cores?

Methodological Answer:
Ethyl isocyanoacetate acts as a key building block for cyclization:

  • In Situ Generation : Reacting N-formylglycine with triphosgene produces ethyl isocyanoacetate, which undergoes [3+2] cycloaddition with amines.
  • Advantages : Avoids isolation of unstable intermediates, enabling telescoped synthesis of heterocycles like 1,2,4-triazoles and pyrrolo[1,2-c]pyrimidines .

(Advanced) How does the 'halogen dance' phenomenon affect functionalization of pyrrolo[1,2-c]pyrimidine?

Methodological Answer:
The halogen dance involves dynamic migration of halogens during electrophilic substitution, driven by:

  • Rearomatization : Halogens shift to stabilize intermediates via resonance.
  • Catalytic Influence : Lewis acids (e.g., AlCl₃) or Brønsted acids (e.g., H₂SO₄) promote migration.
    Mitigation :
  • Use directing groups (e.g., -OMe) to lock substitution sites.
  • Low-temperature quenching to trap intermediates.
    highlights this phenomenon in SEAr reactions, complicating regiochemical outcomes .

(Advanced) What methods enable enantioselective synthesis of tetrahydropyrrolo[1,2-c]pyrimidine derivatives?

Methodological Answer:
Asymmetric catalysis is key:

  • Iridium-Catalyzed Dearomatization : Enantioselective allylic dearomatization/ring-expansive migration yields tetrahydropyrrolo[1,2-c]pyrimidines with >90% ee.
  • Chiral Auxiliaries : Use (R)- or (S)-BINOL-phosphoric acids to induce stereocontrol during cyclization.
    reports 85% yield and 94% ee using Ir catalysts .

(Advanced) How are pyrrolo[1,2-c]pyrimidine derivatives designed for biological targets like HBV or 5-HT1A receptors?

Methodological Answer:
HBV Capsid Inhibitors :

  • Scaffold Modification : Introduce 3-(piperidin-3-yl)-1H-indole residues to enhance binding to capsid proteins.
  • SAR Studies : Vary substituents at C3/C5 to optimize potency (IC₅₀ < 100 nM).
    5-HT1A Agonists :
  • Tetrahydropyrido Fusion : Saturate the pyrido ring to improve blood-brain barrier penetration.
  • In Vivo Testing : Assess SERT inhibition and receptor binding affinity (Ki < 10 nM).
    and detail these strategies .

(Basic) What analytical techniques are critical beyond NMR for characterizing these derivatives?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formulae (e.g., ESI-HRMS in ).
  • X-ray Crystallography : Resolves ambiguous regiochemistry ( ).
  • HPLC-PDA/MS : Monitors reaction progress and purity (>95% by area normalization) .

(Advanced) How are imidazo[1,2-c]pyrimidine-based fluorophores synthesized and optimized?

Methodological Answer:

  • Core Synthesis : Cyclize 2-thioxocytosine with chloroacetyl chloride to form the imidazopyrimidine core.
  • Azo-Dye Functionalization : Introduce electron-withdrawing (-NO₂) or donating (-OMe) groups at the α-CH site to tune fluorescence.
  • Photophysical Optimization : Adjust λₑₓ/λₑₘ via DFT-predicted HOMO-LUMO gaps. reports quantum yields up to Φ = 0.45 .

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